N-(5-fluoropyridin-2-yl)-N-methyl-2-methylsulfanylpropanamide
Description
N-(5-fluoropyridin-2-yl)-N-methyl-2-methylsulfanylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluoropyridine moiety, which is known for its electron-withdrawing properties, enhancing the compound’s reactivity and stability.
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-N-methyl-2-methylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2OS/c1-7(15-3)10(14)13(2)9-5-4-8(11)6-12-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCBSUQYIFMQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=NC=C(C=C1)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoropyridin-2-yl)-N-methyl-2-methylsulfanylpropanamide typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine ring can be synthesized through various methods, including the Balz-Schiemann reaction, where an amino group on the pyridine ring is diazotized and then replaced with a fluorine atom.
Attachment of the Methylsulfanyl Group:
Formation of the Propanamide Structure: The final step involves the formation of the propanamide structure through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoropyridin-2-yl)-N-methyl-2-methylsulfanylpropanamide undergoes various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted pyridines
Scientific Research Applications
N-(5-fluoropyridin-2-yl)-N-methyl-2-methylsulfanylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-fluoropyridin-2-yl)-N-methyl-2-methylsulfanylpropanamide involves its interaction with specific molecular targets. The fluoropyridine moiety enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(5-fluoropyridin-2-yl)-2,2-dimethylpropionamide: Similar structure but with a different alkyl group.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Share the pyridine ring but have different functional groups and biological activities.
Fluoropyridinium Salts: Contain the fluoropyridine moiety but differ in their overall structure and reactivity.
Uniqueness
N-(5-fluoropyridin-2-yl)-N-methyl-2-methylsulfanylpropanamide is unique due to its combination of a fluoropyridine ring and a methylsulfanyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in various scientific fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
